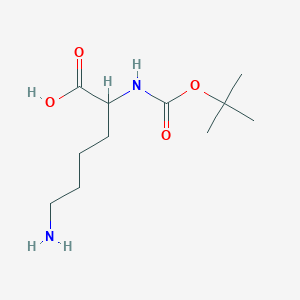

Boc-Lys-OH

Descripción general

Descripción

Nα-(terc-Butoxicarbonil)-L-lisina: es un derivado del aminoácido lisina, comúnmente utilizado en la síntesis de péptidos. Es conocido por su papel como bloque de construcción en la síntesis de péptidos y proteínas, donde actúa como una forma protegida de lisina. El grupo terc-butoxicarbonil (Boc) protege el grupo amino de la lisina durante las reacciones químicas, evitando reacciones secundarias no deseadas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción:

Síntesis en fase sólida: Este método implica el uso de residuos de lisina protegidos ortogonalmente para preparar dendrímeros de lisina bien definidos.

Síntesis en fase de solución: Se añade L-lisina a la acetona y trietilamina bajo agitación a 25 °C. A continuación, se añade dicarbonato de di-terc-butilo y, después de 4,5 horas, se evapora la acetona.

Métodos de producción industrial: La producción industrial de Nα-(terc-Butoxicarbonil)-L-lisina suele seguir rutas sintéticas similares, pero a mayor escala, con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Tipos de reacciones:

Desprotección: El grupo Boc puede eliminarse en condiciones ácidas, como con ácido trifluoroacético (TFA) o ácido clorhídrico en dioxano.

Reacciones de sustitución: La lisina protegida puede sufrir reacciones de sustitución en las que el grupo Boc se sustituye por otros grupos funcionales.

Reactivos y condiciones comunes:

Ácido trifluoroacético (TFA): Se utiliza para la desprotección del grupo Boc.

Ácido clorhídrico en dioxano: Otro reactivo para la desprotección de Boc.

Principales productos formados:

Aplicaciones Científicas De Investigación

Peptide Synthesis

Boc-Lys-OH is widely used as a building block in peptide synthesis. The Boc protecting groups allow for selective deprotection during the synthesis process, facilitating the formation of complex peptides with specific biological activities.

Key Benefits:

- Mild Reaction Conditions: The stability of Boc groups under mild conditions makes them ideal for synthesizing sensitive peptides.

- Versatility: this compound can be incorporated into various peptide sequences, enabling the design of peptides with tailored functions.

Case Study:

In a study comparing the efficacy of this compound with other lysine derivatives in peptide synthesis, researchers found that peptides synthesized using this compound exhibited enhanced stability and biological activity compared to those synthesized with Fmoc-Lys-OH. This was particularly evident in assays measuring receptor binding affinity and enzymatic activity .

Protein Modification

The ability of this compound to modify proteins has significant implications for protein engineering and therapeutic applications. It allows researchers to introduce lysine residues into proteins selectively, which can enhance their functionality.

Applications Include:

- Bioconjugation: Attaching biomolecules to surfaces or other molecules to improve diagnostic tools and drug delivery systems.

- Histone Modification Studies: this compound is utilized in studies investigating histone acetylation and deacetylation processes, which are crucial for gene regulation .

Drug Design

This compound's structural properties make it valuable in drug design, particularly in developing inhibitors or modulators for specific biological targets.

Research Insights:

- Inhibitor Development: Research has shown that peptides synthesized from this compound can act as inhibitors for various enzymes involved in cancer pathways, showcasing potential therapeutic applications .

- Binding Affinity Studies: A study demonstrated that Boc-D-Lys-OH exhibited high binding affinity with AKT1, suggesting its potential as a novel chemotherapy agent targeting anti-apoptotic proteins .

Cosmetic Formulations

Recent investigations have explored the use of this compound in cosmetic formulations due to its potential to enhance skin penetration and improve the efficacy of active ingredients.

Benefits:

- Improved Bioavailability: The incorporation of this compound into formulations may lead to better absorption of active components through the skin barrier.

- Stabilization of Active Ingredients: Its protective properties can help stabilize sensitive compounds within cosmetic products .

Research on Biodegradable Polymers

This compound is also being researched for its role in synthesizing biodegradable polymers, which have applications in drug delivery systems.

Applications:

- Star Poly(L-lysine) Copolymers: The compound is used in the synthesis of star-shaped poly(L-lysine) copolymers that can encapsulate drugs for controlled release .

- Environmental Impact Studies: Research is ongoing to evaluate the environmental benefits of using biodegradable polymers derived from amino acids like this compound.

Data Table: Summary of Applications

Mecanismo De Acción

El mecanismo de acción de la Nα-(terc-Butoxicarbonil)-L-lisina implica principalmente su función como aminoácido protegido en la síntesis de péptidos. El grupo Boc protege el grupo amino de la lisina, lo que permite reacciones selectivas en otros grupos funcionales. Tras la desprotección, el grupo amino libre puede participar en nuevas reacciones químicas, como la formación de enlaces peptídicos .

Comparación Con Compuestos Similares

Compuestos similares:

- Nα-(terc-Butoxicarbonil)-L-alanina

- Nα-(terc-Butoxicarbonil)-L-arginina

- Nα-(terc-Butoxicarbonil)-L-histidina

Singularidad: La Nα-(terc-Butoxicarbonil)-L-lisina es única por su estructura específica, que incluye una larga cadena lateral alifática con un grupo amino. Esta estructura le permite participar en una amplia gama de reacciones químicas, lo que la convierte en un bloque de construcción versátil en la síntesis de péptidos .

Actividad Biológica

Boc-Lys-OH, or N-Boc-Lysine, is a protected form of the amino acid lysine that plays a significant role in various biological activities, particularly in the fields of drug design and peptide synthesis. This article explores the biological activity of this compound through a review of recent research findings, case studies, and data tables summarizing its properties and applications.

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group of lysine. This modification enhances the stability and solubility of lysine in various chemical environments, making it suitable for peptide synthesis and other biochemical applications.

1. Anticancer Potential

Recent studies have highlighted the potential of this compound as an inhibitor of anti-apoptotic proteins, which are often overexpressed in cancer cells. A study conducted by Sas et al. utilized molecular docking to demonstrate that Boc-D-Lys-OH (the D-isomer) exhibited significant binding affinity to key anti-apoptotic proteins such as AKT1 and BCL-2, suggesting its potential as a novel chemotherapeutic agent . The research indicated that Boc-D-Lys-OH could promote apoptosis in cancer cells by inhibiting these proteins.

2. Color Development in Tanning Reactions

This compound has been shown to influence color development in reactions involving dihydroxyacetone (DHA), which is relevant in the cosmetic industry for tanning products. Studies found that this compound developed a stronger color compared to unprotected lysine under similar conditions, indicating its efficacy in enhancing color intensity through reaction pathways involving side-chain amines . This property can be exploited for formulating more effective tanning agents.

3. Antimicrobial Activity

The incorporation of this compound into peptide sequences has been linked to enhanced antimicrobial activity. Research demonstrated that peptides containing cationic amino acids like lysine exhibited improved biological activity against various pathogens. The positive charge contributed by lysine enhances interaction with negatively charged bacterial membranes, increasing the efficacy of these peptides .

Case Study 1: Inhibition of Anti-Apoptotic Proteins

- Objective : To evaluate the binding affinity of Boc-D-Lys-OH to anti-apoptotic proteins.

- Method : Molecular docking simulations were performed.

- Findings : Boc-D-Lys-OH showed high binding affinity to AKT1, suggesting its potential as an anticancer therapeutic agent.

Case Study 2: Reaction with DHA

- Objective : To assess the color development kinetics of this compound in DHA reactions.

- Method : Comparative analysis with other amino acids was conducted.

- Findings : this compound produced a significantly deeper color than unprotected lysine, indicating its utility in cosmetic formulations.

Data Tables

| Property | This compound | Unprotected Lysine |

|---|---|---|

| Binding Affinity (to AKT1) | High | Moderate |

| Color Development (ΔE) | Stronger | Weaker |

| Antimicrobial Activity | Enhanced | Standard |

Propiedades

IUPAC Name |

(2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUHYEDEGRNAFO-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10910101 | |

| Record name | N~2~-[tert-Butoxy(hydroxy)methylidene]lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10910101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13734-28-6, 2418-95-3, 106719-44-2 | |

| Record name | α-tert-Butoxycarbonyl-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13734-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | epsilon-tert-Butyloxycarbonyl-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-[tert-Butoxy(hydroxy)methylidene]lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10910101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of Boc-Lys-OH in the context of the provided research papers?

A1: this compound primarily serves as a protected building block in peptide synthesis. Its role is highlighted in the development of:

- An Albumin-Binding Prodrug: Researchers incorporated this compound into a peptide linker attached to methotrexate. This linker, containing the sequence D-Ala-Phe-Lys(Boc)-Lys-OH, enables enzymatic cleavage by cathepsin B and plasmin, releasing the active drug in tumor environments.

- Homoarginine-Containing Opioid Peptides: this compound is utilized as a precursor for introducing homoarginine (Har) into neuropeptides. The guanidination of this compound allows for the creation of Har-containing analogs with potentially enhanced resistance to enzymatic degradation.

Q2: How does the structure of this compound facilitate its use in peptide synthesis?

A2: this compound features two key protective groups:

Q3: Beyond its use in peptide synthesis, has this compound been explored for other applications within the provided research?

A3: Yes, one study investigated this compound's potential in creating a dual-function antimicrobial agent: . The aim was to develop a material capable of both germinating Clostridium difficile spores and subsequently destroying the resulting vegetative cells. This compound was modified into its acrylamide derivative with the intention of incorporating a glycine equivalent into a steroidal polymer. This modification aimed to mimic the activity of glycine as a co-germinant for C. difficile spores.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.